5-(2,4-Difluorophenyl)isoxazole
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Overview
Description
5-(2,4-Difluorophenyl)isoxazole is a chemical compound with the molecular formula C9H5F2NO and a molecular weight of 181.14 g/mol . It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-alkynone O-methyl oximes, followed by fluorination . This process can be catalyzed by gold (I) chloride (IPr)AuCl and silver tosylate (AgOTs) in the presence of Selectfluor and sodium bicarbonate (NaHCO3) at room temperature .
Industrial Production Methods
These methods often employ eco-friendly reagents and conditions to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2,4-Difluorophenyl)isoxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)isoxazole involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to specific receptors and enzymes, thereby modulating their function . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)isoxazole: Similar in structure but with only one fluorine atom on the phenyl ring.
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: Contains an additional carboxylic acid group.
Methyl this compound-3-carboxylate: A methyl ester derivative.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs . This structural feature can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWPOAOBEPJBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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